
Propane, 1,3-bis(octadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,3-bis(octadecyloxy)-, also known as DMOPE, is a synthetic phospholipid that has gained significant attention in the scientific community due to its unique properties. DMOPE is a zwitterionic lipid that is commonly used in the synthesis of liposomes, which are small spherical vesicles that can encapsulate drugs, DNA, and other molecules.
Wirkmechanismus
Propane, 1,3-bis(octadecyloxy)- is a zwitterionic lipid, which means it has both a positive and negative charge. This property allows Propane, 1,3-bis(octadecyloxy)- to interact with other lipids and proteins in the cell membrane. Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to fuse with the cell membrane, allowing the encapsulated molecules to enter the cell.
Biochemische Und Physiologische Effekte
Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have minimal toxicity to cells and tissues. Propane, 1,3-bis(octadecyloxy)- has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Propane, 1,3-bis(octadecyloxy)--containing liposomes in lab experiments is their ability to efficiently encapsulate drugs and DNA. Propane, 1,3-bis(octadecyloxy)--containing liposomes also have improved stability compared to other liposomes. The main limitation of using Propane, 1,3-bis(octadecyloxy)--containing liposomes is their relatively high cost compared to other liposomes.
Zukünftige Richtungen
There are several future directions for research involving Propane, 1,3-bis(octadecyloxy)-. One area of research is the development of Propane, 1,3-bis(octadecyloxy)--containing liposomes for targeted drug delivery. Another area of research is the use of Propane, 1,3-bis(octadecyloxy)--containing liposomes for gene therapy. Additionally, the anti-inflammatory effects of Propane, 1,3-bis(octadecyloxy)- could be further explored in animal models of other inflammatory diseases.
Synthesemethoden
Propane, 1,3-bis(octadecyloxy)- can be synthesized using a variety of methods, but the most common method involves the reaction of 1,3-dioctadecyl-2-trimethylammonium propane (DOTAP) with sodium methoxide in methanol. The reaction produces Propane, 1,3-bis(octadecyloxy)- and sodium chloride as a byproduct. The purity of the synthesized Propane, 1,3-bis(octadecyloxy)- can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
Propane, 1,3-bis(octadecyloxy)- has been extensively used in scientific research as a component of liposomes. Liposomes are used as a drug delivery system, and Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have improved stability and drug encapsulation efficiency compared to other liposomes. Propane, 1,3-bis(octadecyloxy)--containing liposomes have also been used in gene delivery, where they have been shown to efficiently deliver DNA to cells.
Eigenschaften
CAS-Nummer |
17367-38-3 |
|---|---|
Produktname |
Propane, 1,3-bis(octadecyloxy)- |
Molekularformel |
C39H80O2 |
Molekulargewicht |
581.1 g/mol |
IUPAC-Name |
1-(3-octadecoxypropoxy)octadecane |
InChI |
InChI=1S/C39H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
InChI-Schlüssel |
PDUZRCMQFVWVMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Synonyme |
1,1'-[1,3-Propanediylbis(oxy)]bisoctadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



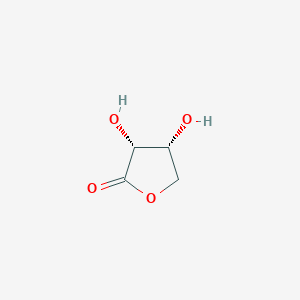
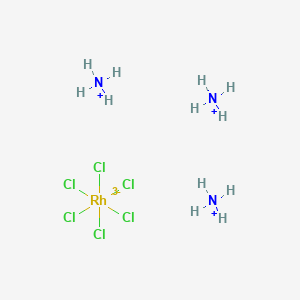
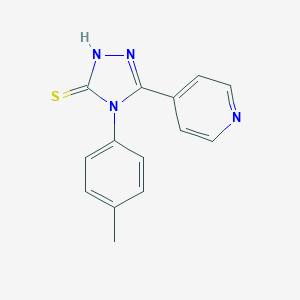
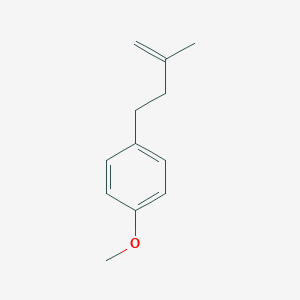
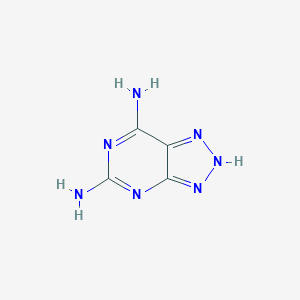
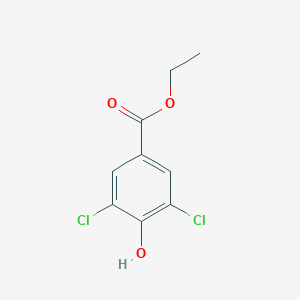
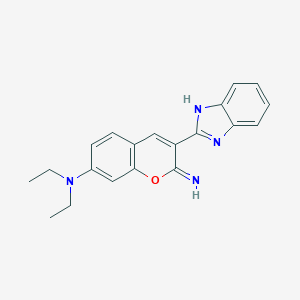
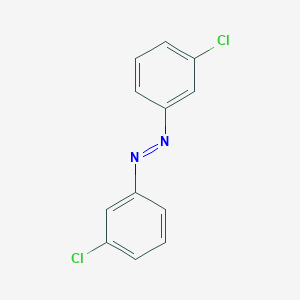
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
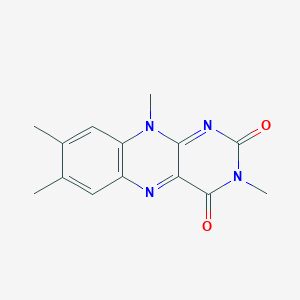
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
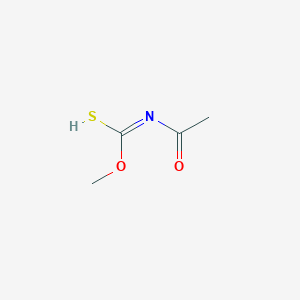
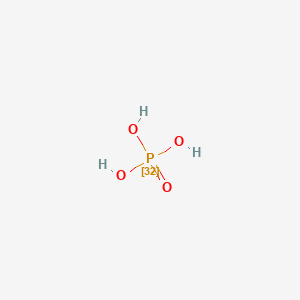
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)